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Compound of Interest |

N-BUTYL-2-
Compound Name:
CHLORONICOTINAMIDE
CAS No.: 56149-32-7
Cat. No.: B1335012
- J

Strategic Intermediate for SNAr-Driven Heterocyclic
Synthesis
Part 1: Executive Technical Summary

N-butyl-2-chloronicotinamide is a functionalized pyridine derivative characterized by an
electron-deficient 2-chloro substituent adjacent to a 3-carboxamide moiety. This specific
substitution pattern activates the chlorine atom toward Nucleophilic Aromatic Substitution
(SNAr), making the compound a versatile scaffold for synthesizing fused heterocycles (e.g.,
pyrido[2,3-d]pyrimidines) and 2-amino-nicotinamide derivatives (isosteres of fenamates and
NSAIDs).

Unlike simple acid chlorides, this amide intermediate offers a stable yet reactive "handle" (the
2-Cl position) while the N-butyl chain provides lipophilicity often required for membrane
permeability in agrochemical formulations or specific receptor binding in medicinal chemistry.

Part 2: Chemical Identity & Properties
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Property Specification

Chemical Name N-butyl-2-chloropyridine-3-carboxamide
CAS Number 56149-32-7

Molecular Formula C10H13CIN20

Molecular Weight 212.68 g/mol

Appearance White to off-white crystalline solid

Melting Point 98-102 °C (Typical range for pure amide)

Soluble in DCM, EtOAc, DMSO; sparingly

Solubilit
Y soluble in water.[1]

Electrophilic Aromatic (Activated); Acylating

Reactivity Class ]
Agent (Potential)

Part 3: Synthesis Protocol (Step-by-Step)

The synthesis of N-butyl-2-chloronicotinamide is most reliably achieved via the Acid Chloride
Method. This pathway minimizes side reactions compared to direct coupling agents
(EDC/NHS) which can be sterically hindered by the 2-chloro substituent.

Reaction Scheme

e Activation: 2-Chloronicotinic acid

2-Chloronicotinoyl chloride (using Thionyl Chloride).

o Amidation: 2-Chloronicotinoyl chloride + n-Butylamine

N-butyl-2-chloronicotinamide.

Detailed Methodology
Stage 1: Acid Chloride Formation

» Reagents: 2-Chloronicotinic acid (1.0 eq), Thionyl Chloride (SOCIz, 3.0 eq), DMF (Cat. 0.1
eq).
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e Solvent: Toluene or neat SOCl-.

e Protocol:

[¢]

Charge 2-chloronicotinic acid into a reactor under inert atmosphere (

).

[¢]

Add toluene (if used) and catalytic DMF.

[e]

Slowly add SOCI: to control gas evolution (HCI/SOz).

o

Heat to reflux (75-80 °C) for 2—-3 hours until gas evolution ceases.

[¢]

Critical Step: Evaporate excess SOCIz2 under reduced pressure. Co-evaporate with
toluene twice to remove trace acid chloride, which can darken the final product.

Stage 2: Nucleophilic Acyl Substitution (Amidation)

e Reagents: Crude 2-Chloronicotinoyl chloride (from Stage 1), n-Butylamine (1.1 eq),
Triethylamine (EtsN, 1.5 eq).

e Solvent: Dichloromethane (DCM) or THF (Anhydrous).

e Protocol:

o

Dissolve the crude acid chloride in anhydrous DCM (10 mL/g) and cool to 0 °C.

[¢]

Prepare a solution of n-butylamine and EtsN in DCM.

Addition: Add the amine solution dropwise to the acid chloride. Note: The reaction is highly

[¢]

exothermic. Maintain internal temperature < 10 °C to prevent hydrolysis or bis-acylation.

[e]

Allow to warm to Room Temperature (RT) and stir for 2 hours.

o

Quench: Wash with 1N HCI (to remove unreacted amine), followed by saturated NaHCO3
(to remove unreacted acid) and brine.
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o Isolation: Dry organic layer over MgSOu, filter, and concentrate. Recrystallize from
Hexane/EtOAc if necessary.

Process Visualization

2-Chloronicotinic Acid SOCI2, Reflux
(Precursor) (- SO2, - HCI)
2-Chloronicotinoyl Chloride DCM, 0°C .| N-BUTYL-2-CHLORONICOTINAMIDE
Dropwise Addition | (Activated Electrophile) o (Target)

n-Butylamine + Et3N
(Nucleophile + Base)

Click to download full resolution via product page
Figure 1: Two-step synthesis pathway via acid chloride activation.

Part 4: Reactivity & Downstream Applications

The core value of N-butyl-2-chloronicotinamide lies in the 2-Chloro position.[2] The nitrogen
atom in the pyridine ring withdraws electron density, making the C2 position highly susceptible
to nucleophilic attack.

Key Reaction: SNAr (Nucleophilic Aromatic
Substitution)

The 2-chloro group can be displaced by amines, thiols, or alkoxides. This is the primary route
to 2-amino-nicotinamide derivatives, a scaffold found in potent anti-inflammatory drugs (e.g.,
Clonixin, Flunixin) and herbicides (e.g., Nicosulfuron precursors).

Mechanism:

e Nucleophilic Attack: An incoming nucleophile (e.g., Aniline) attacks C2.

o Meisenheimer Complex: Formation of a resonance-stabilized anionic intermediate.
e Elimination: Loss of the Chloride ion (

) restores aromaticity.
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Application Logic

e Pharmaceuticals: Synthesis of N-butyl-2-(phenylamino)nicotinamide analogs. The N-butyl
group acts as a lipophilic anchor, potentially improving oral bioavailability compared to the
free acid.

o Agrochemicals: The N-butyl amide is often more stable to environmental hydrolysis than the
ester, providing longer residual activity in field applications.

Reactivity Diagram

N-Butyl-2-Chloronicotinamide

(CAS 56149-32-7)
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Figure 2: Divergent synthesis pathways utilizing the reactive 2-chloro "handle".

Part 5: Analytical Characterization

To validate the synthesis of CAS 56149-32-7, the following spectral signatures must be
confirmed:

e 'H NMR (CDClsz, 400 MHz):
o Pyridine Ring: Three distinct aromatic protons. Look for a doublet of doublets (dd) around

8.4 ppm (H6), a dd around
7.8 ppm (H4), and a dd around

7.3 ppm (H5).
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o Amide NH: Broad singlet around
6.5-7.5 ppm (exchangeable with D20).
o N-Butyl Chain:
= Triplet (
~3.4 ppm, 2H,
).
= Multiplet (
~1.6 ppm, 2H,
).
= Multiplet (
~1.4 ppm, 2H,
)-
= Triplet (
~0.9 ppm, 3H,
).
e Mass Spectrometry (ESI+):

o [M+H]*: 213.08 (3>Cl) and 215.08 (3’Cl) in a 3:1 ratio, confirming the presence of a single
chlorine atom.

Part 6: References
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

o 1. 6-F ML 98% | Sigma-Aldrich [sigmaaldrich.com]
e 2. 2-Chloronicotinyl chloride | 49609-84-9 [chemicalbook.com]

e To cite this document: BenchChem. [Technical Monograph: N-Butyl-2-Chloronicotinamide].
BenchChem, [2026]. [Online PDF]. Available at:
[https://lwww.benchchem.com/product/b1335012#n-butyl-2-chloronicotinamide-literature-
review]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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essential and advanced chemicals, empowering
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